BE“GHE Foundational & Exploratory

Check Availability & Pricing

Arecaidine but-2-ynyl ester tosylate chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Arecaidine but-2-ynyl ester
Compound Name:
tosylate

Cat. No.: B2394678

An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (ABET)
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and
pharmacological profile of Arecaidine but-2-ynyl ester tosylate (ABET), a key research
compound.

Core Chemical and Physical Properties

Arecaidine but-2-ynyl ester tosylate (CAS No: 119630-77-2) is a synthetic derivative of
arecaidine, an alkaloid found in the areca nut.[1] It is widely utilized in pharmacological
research as a selective muscarinic acetylcholine receptor (mNAChR) M2 agonist.[1][2][3] The
compound consists of the arecaidine but-2-ynyl ester cation and a tosylate counterion.[1]

Physicochemical Data

The key physicochemical properties of ABET are summarized in the table below, providing
essential data for experimental design and execution.
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Property

Value

Reference(s)

CAS Number

119630-77-2

[1]

Molecular Formula

C11H1sNOz2 - C7HsSOs3

[1]

Molecular Weight 365.44 g/mol [1]
Appearance Solid / Crystalline Solid [4115]
Purity >98% to >99.95% [1][3]
Melting Point 232°C (with decomposition) [5]
Soluble up to 100 mM in water.
Solubility [1] Slightly soluble in DMSO [1][5]

and Methanol.[5]

Storage (Solid)

Store at room temperature;

stable for up to 12 months.[1]

[1]

Storage (Solution)

Store sealed, away from
moisture and light. -80°C for 6
months; -20°C for 1 month.[2]
Aqueous solutions have limited
stability.[1]

[1]2]

Synthesis and Characterization

The synthesis of Arecaidine but-2-ynyl ester tosylate can be achieved through multiple

routes. The methodologies below detail the most common laboratory-scale preparations.

Experimental Protocol 1: Tosylation-Mediated

Esterification

This method involves a three-step process utilizing a tosylated intermediate for ester formation.

[1]

o Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride

(TsCI) in dichloromethane (DCM). Triethylamine (EtsN) is used as a base. The reaction is
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typically performed at 0°C to control the exothermic reaction and prevent decomposition of
TsCL[1]

o Step 2: Nucleophilic Substitution with Arecaidine Carboxylate: The carboxylic acid group of
arecaidine is deprotonated using a strong base, such as sodium hydride (NaH), in an
anhydrous polar aprotic solvent like tetrahydrofuran (THF). The resulting arecaidine
carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate in an Sn2
reaction to form the ester.[1]

o Step 3: Tosylate Salt Formation: The purified free base ester is dissolved in a suitable
solvent, such as ethanol, and treated with a stoichiometric amount of p-toluenesulfonic acid.
The final product, Arecaidine but-2-ynyl ester tosylate, precipitates from the solution and
is collected via filtration.[1]

Experimental Protocol 2: Direct Esterification via
Coupling Agents

This alternative route employs carbodiimide coupling agents to facilitate the esterification
directly.[1]

o Step 1: Activation of Arecaidine: Arecaidine is dissolved in dry DCM and reacted with N,N'-
dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-
dimethylaminopyridine (DMAP). This forms a highly reactive O-acylisourea intermediate.[1]

o Step 2: Ester Formation: But-2-ynol is added to the activated arecaidine solution. The
reaction proceeds at room temperature for 12-24 hours, yielding the arecaidine but-2-ynyl
ester and dicyclohexylurea (DCU) as a byproduct.[1]

» Step 3: Salt Formation and Purification: The DCU byproduct is removed by filtration. The
filtrate containing the ester is then treated with p-toluenesulfonic acid monohydrate in a
solvent like anhydrous diethyl ether. The resulting precipitate of the tosylate salt is collected
by filtration.[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678?utm_src=pdf-body
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

But-2-ynol + TsCl Arecaidine + NaH Arecaidine
%BN, DCM &HF iDCC, DMAP, DCM
But-2-ynyl Tosylate Arecaidine Carboxylate Activated O-acylisourea Intermediate But-2-ynol
\ /Nz Reaction i /
Arecaidine but-2-ynyl ester (Free Base) Arecaidine but-2-ynyl ester (Free Base)
lp—toluenesulfonic acid, Ethanol lp—toluenesulfonic acid, Diethyl Ether
ABET (Final Product) ABET (Final Product)

Route 1: Tosylation-Mediated Esterification Route 2: Direct Esterification

Figure 1: Synthesis Workflows for ABET
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Figure 1: Synthesis Workflows for ABET

Analytical Characterization Protocols

Rigorous analytical methods are required to confirm the identity, purity, and structure of the
synthesized compound.

o High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18
reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid
(TFA).[1] Detection by UV spectrophotometry at 254 nm should confirm a purity of 298%.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used for structural
confirmation. Key proton signals for ABET in D20 include the tosyl aromatic protons (& 7.48-
7.69), the ester methylene protons adjacent to the alkyne (& 4.76), and the N-methyl protons
(6 2.98).[1]
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Pharmacology and Mechanism of Action

ABET is a potent and selective agonist for the M2 subtype of muscarinic acetylcholine
receptors.[1][2] Its pharmacological profile makes it a valuable tool for investigating M2
receptor-mediated signaling pathways.

Receptor Selectivity and Potency

ABET demonstrates a notable selectivity for M2 receptors. It is 4.6-fold more selective for M2
receptors located in the atrium compared to those in the ileum, making it a valuable tool for
studying cardiac-specific cholinergic signaling.[1] A computational molecular docking study also
showed a preferential binding affinity for M2 and M4 receptors.[6]

Mechanism of Action

As an M2 receptor agonist, ABET mimics the action of acetylcholine at these specific sites. M2
receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

e Receptor Binding: ABET binds to and activates the M2 receptor on the cell surface.

o G-Protein Activation: This activation leads to the dissociation of the heterotrimeric Gi protein
into its Gai and Gy subunits.

e Downstream Signaling:

o The Gai subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.

o The Gy subunit can directly open G-protein-coupled inwardly-rectifying potassium
channels (GIRKSs), causing membrane hyperpolarization and a decrease in cellular
excitability, which is particularly relevant in cardiac pacemaker cells.

This signaling cascade results in physiological effects such as a decrease in heart rate and
mean arterial pressure, as observed in rat models.[2][3]
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Figure 2: ABET M2 Receptor Signaling Pathway
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Figure 2: ABET M2 Receptor Signaling Pathway
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Research Applications

The specific pharmacological profile of ABET lends itself to several key areas of research.

Cardiovascular Research: Due to its high selectivity for cardiac M2 receptors, ABET is used
to study cholinergic modulation of heart function, including bradycardia and blood pressure
regulation.[1][2][3]

Neuroscience: While less explored, its M2/M4 selectivity suggests potential use in
neurological models.[1] It has been noted that ABET does not induce pigment granule
dispersion in retinal pigment epithelium, unlike non-selective muscarinic agonists.[1][7]

Oncology: Recent in-vitro studies have highlighted the anti-carcinogenic potential of ABET in
breast cancer cell lines.[6] It was shown to inhibit cell viability, proliferation, and migration, as
well as induce cell cycle arrest and apoptosis.[6] These findings suggest ABET could be a
promising candidate for further investigation in cancer therapeutics.[6]

Click Chemistry: The presence of a terminal alkyne group in its structure makes ABET a
useful reagent for click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition
(CuAAC) reactions for molecular labeling and conjugation.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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